3-Prenyl-1,2-dihydroxybenzene
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Overview
Description
3-Prenyl-1,2-dihydroxybenzene is a member of the catechol family, where the hydrogen at position 3 of the catechol ring is substituted by an all-trans-polyprenyl group . This compound is known for its unique structure, which combines the properties of catechols and polyprenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prenyl-1,2-dihydroxybenzene typically involves the coupling of catechol with an all-trans-polyprenyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Prenyl-1,2-dihydroxybenzene undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinones under mild conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The polyprenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various polyprenylated derivatives
Scientific Research Applications
3-Prenyl-1,2-dihydroxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its pharmacological properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Prenyl-1,2-dihydroxybenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The catechol moiety interacts with metal ions and proteins, while the polyprenyl group enhances membrane permeability.
Pathways Involved: The compound participates in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(All-trans-decyl)catechol
- 3-(All-trans-heptaprenyl)catechol
- 3-(All-trans-nonaprenyl)catechol
Uniqueness
3-Prenyl-1,2-dihydroxybenzene stands out due to its unique combination of catechol and polyprenyl properties, offering enhanced biological activity and versatility in chemical reactions compared to its analogs .
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,12-13H,7H2,1-2H3 |
InChI Key |
CWNAMDTZXWFAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC=C1)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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